Atenolol-d7

Übersicht

Beschreibung

(±)-Atenolol-d7 is intended for use as an internal standard for the quantification of (±)-atenolol by GC- or LC-MS. (±)-Atenolol is an antagonist of the β1-adrenergic receptor (β1-AR; Ki = 1.14 µM). It is selective for β1-ARs over β2-ARs (Ki = 48.7 µM). (±)-Atenolol (200 mg/kg per day) delays the onset of hypertension in spontaneously hypertensive rats. Formulations containing atenolol have been used in the treatment of high blood pressure.

Wirkmechanismus

Target of Action

Atenolol-d7, like its parent compound Atenolol, is a synthetic beta-1 selective blocker . Its primary targets are the β1-adrenergic receptors, which are predominantly found in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, heart contractility, and renal renin release .

Mode of Action

This compound acts as an antagonist to sympathetic innervation and prevents increases in heart rate, electrical conductivity, and contractility in the heart due to increased release of norepinephrine from the peripheral nervous system . It selectively binds to the β1-adrenergic receptor as an antagonist up to a reported 26 fold more than β2 receptors .

Pharmacokinetics

This compound is expected to have similar pharmacokinetic properties to Atenolol. Atenolol is mainly excreted unchanged after use . It has a low passive permeability and minimal metabolism in the liver . The estimated clearance, volume of distribution, and half-life values for Atenolol are 6.44 μL/min, 687 μL, and 73.87 min respectively .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the cardiovascular system. By blocking the action of catecholamines on β1-adrenergic receptors, it reduces heart rate, decreases cardiac output, and lowers blood pressure . This makes it effective in the management of conditions such as hypertension and chronic angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain ions in the environment can affect the degradation and transformation of Atenolol . Additionally, factors such as pH and temperature can potentially impact the stability and activity of the compound .

Biochemische Analyse

Biochemical Properties

Atenolol-d7, like its parent compound Atenolol, is a hydrophilic beta-blocker . It interacts with beta-1 adrenergic receptors, which are proteins located primarily in the heart and kidneys . The interaction is characterized by the inhibition of these receptors, reducing the heart rate and workload .

Cellular Effects

This compound influences cell function by reducing the activity of beta-1 adrenergic receptors, thereby decreasing the heart rate and blood pressure . It also has the potential to produce fatigue, depression, and sleep disturbances such as nightmares or insomnia .

Molecular Mechanism

This compound works by blocking beta-1 adrenergic receptors in the heart, thus decreasing the heart rate and workload . This blocking action reduces the effects of adrenaline and noradrenaline, stress hormones that increase heart rate, blood pressure, and glucose levels .

Temporal Effects in Laboratory Settings

The pharmacodynamic effects of Atenolol, including beta-blocking and antihypertensive effects, last for at least 24 hours following oral doses of 50 or 100 mg . With intravenous administration, maximal reduction in exercise-related tachycardia occurs within 5 minutes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, the ocular bioavailability of Atenolol was found to be 0.07% . If congestive heart failure develops in an animal receiving Atenolol, the dosage may need to be decreased .

Metabolic Pathways

This compound, like Atenolol, is predominantly eliminated via the kidneys, with only about 5% of the Atenolol metabolized by the liver . This suggests that this compound is involved in renal metabolic pathways.

Transport and Distribution

This compound is actively effluxed at the BBB, indicating that it is transported out of the brain more than it is transported into the brain . This suggests that this compound is distributed within the body via the circulatory system and is transported across cell membranes via active transport mechanisms .

Subcellular Localization

Given its hydrophilic nature and its interactions with beta-1 adrenergic receptors, it is likely that this compound is localized in the cytoplasm or at the cell membrane where these receptors are located .

Biologische Aktivität

Atenolol-D7 is a deuterated form of atenolol, a selective beta-1 adrenergic receptor blocker primarily used in the management of hypertension and angina. The biological activity of this compound has been studied in various contexts, particularly its pharmacokinetics, effects on metabolic parameters, and interactions with biological membranes.

Pharmacokinetics and Metabolism

This compound serves as a valuable internal standard in pharmacokinetic studies due to its isotopic labeling, which allows for precise measurement of atenolol levels in biological samples. Research has shown that atenolol exhibits low passive permeability across biological membranes, particularly the blood-brain barrier (BBB). A study utilizing microdialysis techniques found that the unbound equilibrium partition coefficient () for S-atenolol was significantly lower than unity, indicating active efflux at the BBB . this compound was administered at concentrations of 50 ng/mL for brain probes and 200 ng/mL for plasma probes, facilitating the assessment of its pharmacokinetic profile .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Concentration (Brain) | 50 ng/mL |

| Concentration (Plasma) | 200 ng/mL |

| < 1 (indicates efflux) | |

| Relative Recovery (Brain) | 6.94 ± 0.67% |

| Relative Recovery (Plasma) | 50.1 ± 1.9% |

Impact on Metabolic Parameters

Clinical studies have explored the effects of atenolol on metabolic parameters. In a pilot study involving participants receiving atenolol at a dosage of 100 mg/day, it was observed that increased exposure to atenolol correlated with adverse metabolic effects, particularly on fasting glucose levels . The study included measurements of glucose, insulin, triglycerides, and cholesterol levels before and after treatment.

Table 2: Metabolic Parameters Post-Atenolol Treatment

| Parameter | Pre-Treatment Mean ± SD | Post-Treatment Mean ± SD |

|---|---|---|

| Fasting Glucose (mg/dL) | 90 ± 10 | 95 ± 12 |

| Insulin (µU/mL) | 8 ± 2 | 10 ± 3 |

| Triglycerides (mg/dL) | 150 ± 30 | 160 ± 35 |

| HDL Cholesterol (mg/dL) | 45 ± 5 | 42 ± 6 |

Effects on Nitric Oxide and Oxidative Stress

Atenolol has been shown to influence nitric oxide (NO) release in the hypothalamus. At low doses, it induces NO release; however, at higher doses corresponding to therapeutic plasma concentrations, it decreases NO release while increasing hydrogen peroxide (H2O2) secretion . This dual effect may have implications for oxidative stress and cellular function.

Table 3: Effects of Atenolol on NO and H2O2 Release

| Dose (ng/mL) | NO Release (nM) | H2O2 Release (µM) |

|---|---|---|

| Low Dose (100) | Increased | Decreased |

| High Dose (250) | Decreased | Increased |

Case Studies and Clinical Findings

In a post-marketing clinical trial assessing the efficacy and tolerability of atenolol combined with chlorthalidone in treating arterial hypertension, significant reductions in both systolic and diastolic blood pressure were observed across various age groups . The trial included over 2400 patients and reported a low incidence of adverse reactions.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Atenolol-d7 is widely utilized as an internal standard in pharmacokinetic studies to measure the concentration of atenolol in biological samples. The deuterated compound helps to improve the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Case Study: Microdialysis and Pharmacokinetics

In a study examining the permeability of atenolol through biological membranes, this compound was used to calibrate microdialysis probes. The study measured the relative recovery of S-atenolol in brain extracellular fluid (ECF) and plasma, demonstrating that this compound provided a reliable internal standard for quantifying drug concentrations over time. The relative recovery rates were found to be 6.94% for brain probes and 50.1% for plasma probes, indicating significant differences in drug permeability across biological barriers .

| Parameter | Brain Probes | Plasma Probes |

|---|---|---|

| Relative Recovery (%) | 6.94 ± 0.67 | 50.1 ± 1.9 |

| Calibration Concentration | 50 ng/mL | 200 ng/mL |

Toxicological Assessments

This compound has also been employed in toxicological studies to differentiate between atenolol and its metabolites in forensic investigations. The deuterated compound aids in the identification of drug presence in biological matrices, particularly in cases of overdose or poisoning.

Case Study: Atenolol Overdose Management

A reported case involved a patient who ingested a massive dose of atenolol (1 g), leading to severe hypotension and metabolic acidosis. In this case, this compound was utilized to assess drug levels accurately through blood analysis, allowing for effective management strategies including fluid resuscitation and intravenous medications .

| Clinical Parameter | Before Treatment | After Treatment |

|---|---|---|

| Blood Pressure (mmHg) | Hypotensive | Stabilized |

| pH Level | 7.19 (acidosis) | Normalized |

Environmental Studies

Research has also explored the environmental impact of pharmaceuticals, including this compound, particularly regarding its uptake by crops irrigated with reclaimed water. This aspect is crucial for understanding how pharmaceuticals can enter food chains and affect human health.

Study Findings

In a Mediterranean irrigation study, this compound was analyzed alongside other pharmaceuticals to evaluate its uptake by crops. The results indicated that this compound could serve as a marker for assessing pharmaceutical contamination in agricultural settings .

Analytical Method Development

The development of analytical methods utilizing this compound has been pivotal in enhancing the specificity and sensitivity of drug detection techniques.

Methodology Example

A recent study developed a gas chromatography-mass spectrometry (GC-MS) method that utilized this compound as an internal standard for differentiating between structurally similar beta-blockers like metoprolol and propranolol. This method improved the accuracy of toxicological screenings by eliminating potential misidentifications due to co-eluting metabolites .

Eigenschaften

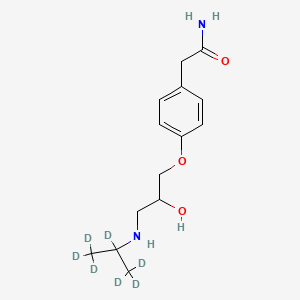

IUPAC Name |

2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/i1D3,2D3,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-SVMCCORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027977 | |

| Record name | Atenolol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-50-3 | |

| Record name | 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202864-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atenolol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Atenolol-d7 used in pharmaceutical analysis?

A1: this compound serves as an internal standard (IS) in analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) []. Its similar chemical structure to Atenolol allows it to mimic the analyte's behavior during sample preparation and analysis. By comparing the signal of this compound to the signal of Atenolol in a sample, researchers can account for variations during these processes and obtain more accurate quantifications of Atenolol.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.